Cas no 3398-50-3 (5-bromouridine triphosphate)

5-bromouridine triphosphate structure
5-bromouridine triphosphate structure
Product Name:5-bromouridine triphosphate
CAS No:3398-50-3
MF:C9H14BrN2O15P3
MW:563.037145137787
CID:918629
PubChem ID:9872620
Update Time:2025-04-19

5-bromouridine triphosphate Chemical and Physical Properties

Names and Identifiers

    • 5-bromouridine triphosphate
    • 5-Bromo-UTP
    • 5-bromouridine 5'-(tetrahydrogen triphosphate)
    • SCHEMBL625390
    • CHEBI:88358
    • [[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 3398-50-3
    • 5BrUTP
    • bromouridine 5'-triphosphate
    • 5-bromouridine 5'-triphosphate
    • BUP
    • [(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
    • (((2R,3S,4R,5R)-5-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
    • PD051420
    • CHEMBL384527
    • (((2R,3S,4R,5R)-5-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid
    • GTPL1731
    • ((2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
    • 5-bromo-1-beta-D-ribofuranosyl(3H)pyrimidine-2,4-dione 5''-triphosphate
    • Q27073971
    • 5-Bromo- 2', 3'- dideoxyuridine- 5'- O- triphosphate ( 5-Br-ddUTP )
    • BDBM50199192
    • Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-
    • 5-Bromo-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one
    • DTXSID30955559
    • [[(2R,3S,4R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 5-Br-Utp
    • BrUTP-5
    • Inchi: 1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
    • InChI Key: IWFHOSULCAJGRM-UAKXSSHOSA-N
    • SMILES: BrC1C(NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)O)=O)=O

Computed Properties

  • Exact Mass: 561.87904g/mol
  • Monoisotopic Mass: 561.87904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 889
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.2
  • Topological Polar Surface Area: 259Ų
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